(S)-Lisinopril Dimer-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Lisinopril Dimer-d5 is a deuterated dimer of (S)-Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound, providing insights into its stability and behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Dimer-d5 involves the incorporation of deuterium atoms into the (S)-Lisinopril molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of (S)-Lisinopril can lead to the formation of this compound. For example, deuterated acids or bases can be used in the reaction steps to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-Lisinopril Dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-Lisinopril Dimer-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of (S)-Lisinopril.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites in biological systems.
Drug Development: Used in the development of new ACE inhibitors with improved efficacy and safety profiles.
Biological Studies: Understanding the interaction of (S)-Lisinopril with biological targets such as ACE.
Industrial Applications: Used in the production of deuterated drugs for enhanced stability and reduced metabolic degradation.
Mechanism of Action
(S)-Lisinopril Dimer-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway.
Comparison with Similar Compounds
Similar Compounds
(S)-Lisinopril: The non-deuterated form of (S)-Lisinopril Dimer-d5.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: An ACE inhibitor used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms help in tracing the compound in biological systems and understanding its behavior more accurately compared to non-deuterated analogs.
Properties
Molecular Formula |
C42H60N6O9 |
---|---|
Molecular Weight |
798.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[[(5S)-5-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-[(2S)-2-carboxypyrrolidin-1-yl]-6-oxohexyl]amino]-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H60N6O9/c43-25-9-7-17-32(38(50)47-27-11-19-35(47)41(54)55)45-31(23-21-29-13-3-1-4-14-29)37(49)44-26-10-8-18-33(39(51)48-28-12-20-36(48)42(56)57)46-34(40(52)53)24-22-30-15-5-2-6-16-30/h1-6,13-16,31-36,45-46H,7-12,17-28,43H2,(H,44,49)(H,52,53)(H,54,55)(H,56,57)/t31-,32-,33-,34-,35-,36-/m0/s1/i2D,5D,6D,15D,16D |
InChI Key |
HLRMNXJOFRUYAM-GQBLMRLDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)[C@H](CCC2=CC=CC=C2)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)O)C(=O)N4CCC[C@H]4C(=O)O)[2H])[2H] |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)NCCCCC(C(=O)N3CCCC3C(=O)O)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.